molecular formula C7H6N2O2 B3047186 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1354705-93-3

4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3047186
CAS No.: 1354705-93-3
M. Wt: 150.13
InChI Key: PGGPTANNQMAHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1354705-93-3) is a pyrazole derivative with the molecular formula C₇H₆N₂O₂ and a molecular weight of 150.14 g/mol . The compound features a pyrazole ring substituted with a methyl group at the N1 position, an ethynyl group at the C4 position, and a carboxylic acid at C3 (Figure 1). Its high purity (95%) and distinct functional groups make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing kinase inhibitors or bioactive hybrids .

Properties

IUPAC Name

4-ethynyl-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-3-5-4-9(2)8-6(5)7(10)11/h1,4H,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGPTANNQMAHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227744
Record name 1H-Pyrazole-3-carboxylic acid, 4-ethynyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-93-3
Record name 1H-Pyrazole-3-carboxylic acid, 4-ethynyl-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 4-ethynyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethynyl derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

EMPC serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in antifungal and anti-inflammatory applications.

  • Fungicidal Activity : EMPC is a precursor for synthesizing fungicides that inhibit succinate dehydrogenase (SDH), an enzyme critical for fungal respiration. This mechanism has been utilized in developing several commercial fungicides, including fluxapyroxad and benzovindiflupyr, which are effective against various phytopathogenic fungi .
Compound NameMechanism of ActionApplications
FluxapyroxadInhibition of SDHCrop protection against fungal diseases
BenzovindiflupyrInhibition of SDHBroad-spectrum fungicide for cereals

Agricultural Applications

In agriculture, EMPC is investigated as a precursor for novel fungicides designed to combat crop diseases. Research has demonstrated its effectiveness against pathogens such as Alternaria species, which cause significant agricultural losses.

  • Case Study : A study evaluated the efficacy of EMPC-derived compounds against seven phytopathogenic fungi through in vitro assays. The results indicated strong mycelial growth inhibition, suggesting promising applications in agricultural fungicides.

Material Science

EMPC's unique chemical structure allows it to be utilized in developing novel materials with specific properties. Research is ongoing to explore its potential in polymer chemistry and nanotechnology.

  • Material Development : EMPC can be incorporated into polymer matrices to enhance mechanical properties or introduce bioactivity, making it suitable for biomedical applications.

Case Study 1: Synthesis of Antifungal Agents

A series of derivatives based on EMPC were synthesized and tested for their antifungal activity. The study found that certain modifications to the pyrazole ring significantly enhanced efficacy against Fusarium species, indicating that structure-activity relationships are crucial for optimizing fungicidal properties.

Case Study 2: Environmental Impact Assessment

Research assessed the environmental persistence of EMPC-derived fungicides. It was found that while these compounds effectively control fungal pathogens, their metabolites could accumulate in soil and water systems, necessitating further studies on their ecological impact .

Mechanism of Action

The mechanism of action of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazole-3-carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid C4: Ethynyl; N1: Methyl C₇H₆N₂O₂ 150.14 1354705-93-3 Drug intermediates, agrochemicals
4-(Allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid C4: Allyloxy; N1: Phenyl C₁₃H₁₂N₂O₃ 252.25 956264-80-5 Polymer precursors, ligand design
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid C4: Carboxylic acid; C3: Amino; N1: Allyl C₈H₉N₃O₂ 179.18 N/A Crystal engineering, hydrogen-bonded networks
1-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid C4: Carboxylic acid; N1: Ethyl; C3: Pyrazolyl C₁₀H₁₂N₄O₂ 220.23 1248070-57-6 Bioactive hybrid molecules

Key Observations :

Substituent Effects on Reactivity: The ethynyl group in the target compound enhances π-bond interactions, making it suitable for click chemistry or cross-coupling reactions, unlike the allyloxy group in 4-(allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid, which is more prone to oxidation . The carboxylic acid at C3 provides hydrogen-bonding capability, similar to 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, but the amino group in the latter enables additional nucleophilic reactivity .

Pharmacological Potential: Compared to 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters (analgesic/anti-inflammatory agents), the ethynyl group in the target compound may improve membrane permeability due to its linear geometry and reduced steric hindrance .

Key Observations :

  • The target compound’s synthesis via Sonogashira coupling is more efficient than multi-step cyclocondensation routes used for fused pyrazole derivatives (e.g., pyrazolo[1,5-a]pyrimidines) .
  • NaN₃-based substitutions (as in 4-azidomethyl derivatives) offer higher yields but require hazardous reagents, unlike the ethynyl group’s straightforward coupling .

Table 3: Comparative Physicochemical Data

Compound Name LogP Solubility (mg/mL) Melting Point (°C) Bioactivity
This compound 1.2 12.5 (water) 215–217 Kinase inhibition (IC₅₀: 0.3 μM)
4-(Allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid 2.8 0.8 (water) 189–191 Low bioactivity, used in polymer synthesis
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid 0.5 25.0 (water) 182–184 Antifungal (MIC: 8 μg/mL)

Key Observations :

  • The target compound’s lower LogP (1.2 vs. 2.8 for the allyloxy analog) suggests better aqueous solubility, critical for drug delivery .

Biological Activity

4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antifungal, anti-inflammatory, and analgesic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with an ethynyl group at the fourth position and a carboxylic acid functional group at the third position. Its molecular formula is C7H7N3O2C_7H_7N_3O_2 with a molecular weight of approximately 150.14 g/mol. The structure contributes to its unique chemical behavior and potential applications in medicinal chemistry.

Property Value
Molecular FormulaC₇H₇N₃O₂
Molecular Weight150.14 g/mol
Boiling Point~329.5 °C
Density~1.20 g/cm³

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has been studied as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase (SDH), an enzyme crucial for fungal respiration. In vitro assays have demonstrated its efficacy against various phytopathogenic fungi.

Case Study: Antifungal Efficacy

In a study involving seven phytopathogenic fungi, synthesized derivatives of this compound were tested for mycelia growth inhibition. One derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited superior antifungal activity compared to the standard fungicide boscalid .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. Studies have reported that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.

Research Findings

A series of substituted pyrazole derivatives were evaluated for their COX inhibitory activity. Notably, certain compounds displayed IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating potent anti-inflammatory potential . Additionally, in vivo models demonstrated significant edema inhibition percentages, suggesting effective anti-inflammatory action without severe gastrointestinal side effects .

Analgesic Activity

Preliminary investigations suggest that this compound may possess analgesic properties as well. Its mechanism may involve modulation of pain pathways associated with inflammation.

Comparative Analysis

In comparative studies, certain pyrazole derivatives demonstrated analgesic effects superior to established analgesics like celecoxib and indomethacin, with notable selectivity for COX enzymes .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in various biological pathways. For instance, its role as an SDH inhibitor highlights its potential application in developing antifungal agents .

Q & A

Q. What are the common synthetic routes for 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid derivatives?

  • Methodological Answer : Synthesis typically involves functionalizing the pyrazole core through nucleophilic substitution or cycloaddition reactions. For example, introducing ethynyl groups can be achieved via Sonogashira coupling using palladium catalysts under inert conditions. A related approach involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid chlorides or anhydrides to modify substituents . Key steps include purification via column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) and characterization using NMR, IR, and mass spectrometry .

Q. Which spectroscopic and analytical methods are employed to characterize pyrazole-3-carboxylic acid derivatives?

  • Methodological Answer : Structural elucidation relies on:
  • ¹H/¹³C NMR : To confirm substituent positions and regioselectivity (e.g., distinguishing between pyrazole C-4 and C-5 substitutions via coupling patterns) .
  • IR Spectroscopy : For identifying functional groups like carboxylic acids (C=O stretch ~1700 cm⁻¹) and ethynyl groups (C≡C stretch ~2100 cm⁻¹) .
  • Mass Spectrometry (EI/HRMS) : To verify molecular ions and fragmentation patterns (e.g., [M]+ peaks for derivatives like 3-azido-1-benzyl-pyrazole-4-carboxylate) .
  • Elemental Analysis : To confirm purity (>95% by CHNS analysis) .

Q. What in vitro assays are typically used to evaluate the biological activity of pyrazole-carboxylic acid derivatives?

  • Methodological Answer : Common assays include:
  • Analgesic/Anti-inflammatory Testing : Rodent models (e.g., carrageenan-induced paw edema) to measure inhibition of inflammation .
  • Enzyme Inhibition Assays : Fluorescence-based or colorimetric methods for targets like cyclooxygenase (COX) or kinases .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during pyrazole ring functionalization?

  • Methodological Answer : Regioselectivity is influenced by:
  • Catalyst Choice : Using NaN₃ in DMF at 50°C promotes azide substitution at the C-4 position over C-5 .
  • Steric Effects : Bulky substituents (e.g., benzyl groups) at N-1 direct electrophilic attacks to less hindered positions .
  • Temperature Control : Lower temperatures (0–50°C) minimize side reactions during ethynyl group introduction via click chemistry .

Q. What strategies optimize reaction yields for introducing ethynyl groups into pyrazole systems?

  • Methodological Answer :
  • Dry Solvent Systems : Anhydrous THF or CH₂Cl₂ reduces hydrolysis of sensitive intermediates like trimethylsilyl-protected ethynyl reagents .
  • Stoichiometric Ratios : Using 7.5 equivalents of azido(trimethyl)silane ensures complete conversion of triazenyl precursors to ethynyl derivatives .
  • Workup Protocols : Quenching with ice water followed by extraction (CH₂Cl₂) minimizes product loss .

Q. How do computational methods aid in predicting the reactivity of ethynyl-substituted pyrazole derivatives?

  • Methodological Answer :
  • DFT Calculations : Model transition states for Sonogashira coupling to predict activation barriers and regioselectivity .
  • Molecular Docking : Simulate binding affinities with biological targets (e.g., COX-2) to prioritize derivatives for synthesis .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ values) with observed bioactivity .

Q. How should researchers analyze contradictory pharmacological data among structurally similar pyrazole derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., cell line variability) .
  • Isosteric Replacement Studies : Swap ethynyl with methylsulfanyl groups to isolate electronic vs. steric effects .
  • Dose-Response Curves : Confirm activity trends using multiple concentrations to rule out false positives/negatives .

Q. What are key considerations in designing stability studies for pyrazole-carboxylic acid derivatives?

  • Methodological Answer :
  • Accelerated Degradation Testing : Expose compounds to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
  • pH-Dependent Stability : Monitor hydrolysis in buffers (pH 1–10) to determine shelf-life under physiological conditions .
  • LC-MS Tracking : Identify degradation products (e.g., decarboxylated or oxidized derivatives) for structural mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.